5-(Aminomethyl)-2-thiouridine

tRNA modification translation fidelity aminoacylation

Researchers studying tRNA wobble modification pathways face supply bottlenecks for high-purity nm5s2U, the native MnmM methyltransferase substrate essential for dissecting bacterial virulence mechanisms. This compound eliminates functional non-equivalence risks inherent in generic s2U or mnm5s2U substitutions. • Confirmed zwitterionic state enables specific G-over-A base pairing preference at codon position 3 • Direct MnmM methyltransferase substrate for kinetic assays, enzyme-substrate structural studies & antimicrobial inhibitor screening • Compatible with post-synthetic RNA oligomer incorporation for orthogonal translation engineering & genetic code expansion Supplied with full analytical documentation.

Molecular Formula C10H15N3O5S
Molecular Weight 289.31 g/mol
Cat. No. B12389830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-thiouridine
Molecular FormulaC10H15N3O5S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
InChIInChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6+,7?,9-/m1/s1
InChIKeyLOEDKMLIGFMQKR-WJZMDOFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-2-thiouridine in tRNA Modification: Key Physicochemical and Functional Profile for Procurement Decisions


5-(Aminomethyl)-2-thiouridine (nm5s2U) is a naturally occurring, highly conserved modified nucleoside predominantly located at the wobble position 34 (the first anticodon letter) of bacterial and mitochondrial transfer RNAs (tRNAs) [1][2]. This molecule is a derivative of 2-thiouridine (s2U), characterized by the addition of an aminomethyl group (-CH₂NH₂) at the C5 position of the 2-thiouracil base [1][3]. The compound, with a molecular weight of 289.31 g/mol and the formula C₁₀H₁₅N₃O₅S, is an essential biosynthetic intermediate in the multi-step pathway leading to more complex wobble modifications like 5-methylaminomethyl-2-thiouridine (mnm5s2U) [1]. Its primary biological role is to ensure accurate and efficient translation by influencing codon-anticodon interactions at the ribosome, specifically by modulating base pairing preferences for purine-ending codons [1][2].

Why 5-(Aminomethyl)-2-thiouridine Cannot Be Interchanged with Other 2-Thiouridine Analogs in Research Applications


Substituting 5-(aminomethyl)-2-thiouridine (nm5s2U) with other 2-thiouridine derivatives like the parent 2-thiouridine (s2U), 5-methylaminomethyl-2-thiouridine (mnm5s2U), or 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) is not a functionally equivalent exchange. Each modification at the C5 position confers distinct physicochemical properties that directly alter base-pairing specificity and downstream biological effects [1]. For instance, the presence of the aminomethyl group in nm5s2U is crucial for enabling a specific zwitterionic state that favors pairing with guanosine (G) over adenosine (A) at the mRNA codon's third position, a property not shared by s2U or fully methylated forms [1]. Furthermore, in bacterial systems, nm5s2U is a distinct substrate for specific methyltransferases like MnmM, and its absence prevents the formation of the essential mnm5s2U modification, leading to documented virulence defects [1][2]. Therefore, generic substitution undermines experimental reproducibility and can invalidate research outcomes by introducing uncontrolled variables in translation fidelity, protein recognition, and codon reading accuracy.

5-(Aminomethyl)-2-thiouridine: A Quantitative Guide to its Unique Performance Against Key Comparators


5-(Aminomethyl)-2-thiouridine vs. 2-Thiouridine (s2U): Impact on Aminoacylation Kinetics

The 2-thio moiety common to both nm5s2U and s2U is critical for tRNA binding affinity to glutaminyl-tRNA synthetase (GlnRS). However, the 5-aminomethyl modification provides an additional layer of functional optimization. A comparative pre-steady state kinetic analysis of synthetic tRNA1Gln containing s2U34 as the sole modification versus the unmodified transcript demonstrated that the exocyclic sulfur moiety improves tRNA binding affinity to GlnRS 10-fold compared to the unmodified transcript. Furthermore, an additional four-fold improvement in binding affinity is observed for native tRNA1Gln containing the fully modified cmnm5s2U34, demonstrating the critical contribution of the 5-position modification beyond the 2-thio group [1][2].

tRNA modification translation fidelity aminoacylation GlnRS

5-(Aminomethyl)-2-thiouridine vs. 5-Methylaminomethyl-2-thiouridine (mnm5s2U): Impact on Codon Reading Specificity

The presence of a C5 substituent on 2-thiouridine alters its base-pairing properties. Recent studies on a group of 5-aminomethyl-2-thiouridines (xnm5S2U, which includes nm5s2U, mnm5s2U, and others) demonstrate a general tendency for these substituents to decrease the stability of duplexes with adenosine (A) while promoting pairing with guanosine (G) [1][2]. This shift in specificity is correlated with an increased abundance of the ionized, zwitterionic form of the nucleoside at physiological conditions. While the study groups nm5s2U and mnm5s2U together, it establishes that the 5-aminomethyl group is sufficient to induce this critical shift in pairing preference away from the canonical U-A pair [1].

tRNA modification codon reading base-pairing zwitterionic

5-(Aminomethyl)-2-thiouridine as a Biosynthetic Intermediate: A Unique Substrate for the MnmM Methyltransferase

In the biosynthesis of the mature wobble modification 5-methylaminomethyl-2-thiouridine (mnm5s2U), nm5s2U serves as a specific and essential intermediate. In Gram-positive bacteria like Bacillus subtilis, the enzyme MnmM (formerly YtqB) is the dedicated methyltransferase that converts nm5s2U to mnm5s2U. This is in stark contrast to Gram-negative bacteria like E. coli, where the bifunctional enzyme MnmC performs this conversion as part of a longer pathway from cmnm5s2U [1][2]. This pathway divergence, confirmed by comparative genomics, gene complementation, and in vitro assays, establishes nm5s2U as the sole substrate for MnmM. The crystal structure of MnmM complexed with the tRNA anticodon stem-loop further reveals that the U33-nm5s2U34-U35 motif is the key determinant for enzyme specificity [1].

tRNA modification enzymology methyltransferase biosynthesis Gram-positive bacteria

High-Impact Research and Industrial Scenarios Enabled by 5-(Aminomethyl)-2-thiouridine's Unique Properties


Elucidating Species-Specific tRNA Modification Pathways and Drug Discovery

The compound's role as a specific substrate for the Gram-positive bacterial methyltransferase MnmM makes it an essential tool for dissecting the biosynthesis of the mnm5s2U modification. Researchers can use nm5s2U to study the kinetic parameters of MnmM, perform structural studies of enzyme-substrate complexes, and screen for inhibitors that could disrupt tRNA modification in pathogenic bacteria, representing a novel antimicrobial target class [1].

Investigating the Biophysics of Wobble Base-Pairing and Codon Recognition

The established ability of the 5-aminomethyl group to shift base-pairing preference from adenosine to guanosine makes nm5s2U a critical component for studying the fundamental mechanisms of translation fidelity [1][2]. By incorporating nm5s2U into synthetic RNA oligomers, scientists can quantitatively assess its impact on ribosome binding, decoding kinetics, and frameshifting, providing insights into how a single modification can tune genetic code interpretation [1].

Synthetic Biology and Engineering of Orthogonal Translation Systems

The unique decoding properties of nm5s2U, which differ from canonical uridine, offer a valuable tool for expanding the genetic code or creating orthogonal translation systems. Its ability to promote pairing with guanosine could be leveraged to engineer novel codon-anticodon interactions or to incorporate non-canonical amino acids at specific sites with enhanced fidelity [1]. This is directly supported by the recent development of post-synthetic strategies for incorporating xnm5S2U modifications, including nm5s2U, into RNA oligomers [1].

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